5-Acetylquinoline-3-carboxylic acid
Description
Significance of the Quinoline (B57606) Scaffold in Chemical Sciences
The quinoline scaffold is a versatile and enduring motif in medicinal chemistry and materials science. nih.gov Its rigid, planar structure provides a well-defined framework for the spatial orientation of various functional groups, influencing interactions with biological targets or the photophysical properties of materials. The presence of the nitrogen atom in the heterocyclic ring not only imparts basicity but also offers a site for hydrogen bonding, coordination with metal ions, and modulation of electronic properties. researchgate.net This has led to the development of numerous quinoline-based compounds with a wide spectrum of pharmacological activities. researchgate.net Furthermore, the quinoline ring system is amenable to a variety of chemical modifications at different positions, allowing for the fine-tuning of its properties. researchgate.net
Role of the Carboxylic Acid Functionality in Molecular Design and Reactivity
The carboxylic acid group (-COOH) is a fundamental functional group in organic chemistry and plays a crucial role in molecular design and reactivity. libretexts.org Its ability to act as both a hydrogen bond donor and acceptor, coupled with its acidic nature, allows it to participate in a wide range of intermolecular interactions. youtube.com In the context of medicinal chemistry, the introduction of a carboxylic acid moiety can significantly impact a molecule's pharmacokinetic profile, including its solubility, absorption, and excretion. nih.gov
The carboxyl group's capacity to form strong ionic interactions with biological targets, such as the amino acid residues in enzymes and receptors, often makes it a key component of a pharmacophore. nih.gov From a synthetic standpoint, carboxylic acids are versatile intermediates that can be converted into a variety of other functional groups, including esters, amides, and acid chlorides, providing a gateway to a diverse array of chemical entities. youtube.com
Overview of 5-Acetylquinoline-3-carboxylic Acid in Contemporary Research Contexts
While extensive research has been conducted on various substituted quinoline-3-carboxylic acids, nih.govnih.govnih.govnih.gov specific scholarly articles detailing the synthesis and application of This compound are not widely present in publicly available literature. However, its chemical structure, combining the quinoline-3-carboxylic acid core with an acetyl group at the 5-position, suggests several potential areas of research interest.
Given the known activities of related quinoline derivatives, research into this compound could be directed towards the exploration of its potential as an inhibitor of various enzymes or as a ligand for specific receptors. The synthesis of this compound would likely involve established methods for the construction of the quinoline ring, such as the Combes or Conrad-Limpach-Knorr synthesis, followed by or incorporating the introduction of the acetyl and carboxylic acid functionalities at the appropriate positions.
Below is a table summarizing the basic properties of this compound, derived from available chemical supplier data.
| Property | Value |
| Molecular Formula | C₁₂H₉NO₃ |
| Molecular Weight | 215.21 g/mol |
| SMILES Code | O=C(C1=CC2=C(C(C)=O)C=CC=C2N=C1)O |
Table 1: Physicochemical Properties of this compound. crysdotllc.com
Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its properties and potential applications within the broader field of chemical and pharmaceutical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-acetylquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-7(14)9-3-2-4-11-10(9)5-8(6-13-11)12(15)16/h2-6H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMHAFHLGLRNSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=C(C=NC2=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Acetylquinoline 3 Carboxylic Acid and Its Analogs
Strategies for Quinoline (B57606) Core Synthesis
The formation of the fundamental quinoline scaffold is the initial and crucial phase in the synthesis of 5-acetylquinoline-3-carboxylic acid. Various classical and modern synthetic methods are utilized to construct this bicyclic heterocycle.
Friedländer Condensation Approaches to Quinoline Scaffolds
The Friedländer synthesis is a well-established and versatile method for constructing quinoline rings. alfa-chemistry.comorganicreactions.orgwikipedia.org It involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. organicreactions.orgorganic-chemistry.org This condensation reaction, which can be catalyzed by either acids or bases, leads to the formation of a substituted quinoline. alfa-chemistry.comwikipedia.org
The general mechanism of the Friedländer synthesis can proceed through two primary pathways. wikipedia.org The first involves an initial aldol (B89426) condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration to form the quinoline ring. Alternatively, the reaction can begin with the formation of a Schiff base between the amino group and the carbonyl compound, which then undergoes an intramolecular aldol-type reaction to yield the final quinoline product. wikipedia.org
A variety of catalysts have been employed to facilitate the Friedländer reaction, including mineral acids like sulfuric acid, and Lewis acids. alfa-chemistry.comwikipedia.org Modern variations of this reaction have focused on developing milder and more efficient conditions. For instance, a one-pot synthesis has been developed that starts from o-nitroarylcarbaldehydes, which are reduced in situ with iron powder and hydrochloric acid to the corresponding o-aminoarylcarbaldehydes, followed by condensation with a carbonyl compound. organic-chemistry.org This approach offers good to excellent yields and tolerates a range of functional groups. organic-chemistry.org
| Reactant A | Reactant B | Catalyst/Conditions | Product | Reference |
| o-Aminobenzaldehyde | Acetaldehyde | Sodium hydroxide | Quinoline | organicreactions.org |
| o-Nitroarylcarbaldehyde | Ketone/Aldehyde | Fe/HCl, then condensation | Substituted Quinoline | organic-chemistry.org |
| 2-Aminobenzaldehyde | Ketones | Trifluoroacetic acid, toluenesulfonic acid, iodine, Lewis acids | Quinoline derivatives | wikipedia.org |
Alternative Cyclization and Annulation Protocols
Beyond the Friedländer synthesis, a diverse array of other cyclization and annulation methods have been developed for the synthesis of the quinoline core. These methods often provide access to different substitution patterns and can be more suitable for specific target molecules. pharmaguideline.commdpi.comrsc.org
One notable approach is the Combes quinoline synthesis , which involves the reaction of anilines with 1,3-dicarbonyl compounds. pharmaguideline.com The initial condensation forms a β-amino enone, which is then cyclized under acidic conditions to afford the quinoline. pharmaguideline.com The Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds, generated in situ from aldehydes or ketones, which react with anilines in the presence of a strong acid. pharmaguideline.com Another classic method is the Skraup synthesis , where aniline (B41778) is heated with sulfuric acid, glycerol, and an oxidizing agent to produce quinoline. pharmaguideline.com
More contemporary methods often employ transition metal catalysis to achieve C-H activation and annulation. For example, rhodium-catalyzed ortho-C-H activation of aromatic amines followed by cyclization with a coupling partner offers an efficient route to substituted quinolines. mdpi.com Cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones has also been reported as a mild and efficient one-pot synthesis. mdpi.com Additionally, iodine-mediated desulfurative cyclization of intermediates derived from o-sulfhydryl-anilines and ynones presents another pathway to quinolines. rsc.org Electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or bromine (Br2) provides a route to 3-halo-substituted quinolines. nih.gov
| Method | Reactants | Key Features | Reference |
| Combes Synthesis | Anilines, 1,3-dicarbonyls | Formation of a β-amino enone intermediate | pharmaguideline.com |
| Doebner-von Miller | Anilines, α,β-unsaturated carbonyls | In situ generation of the carbonyl component | pharmaguideline.com |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | A classic, robust method | pharmaguideline.com |
| Rhodium-catalyzed Annulation | Aromatic amines, various coupling partners | C-H activation strategy | mdpi.com |
| Cobalt-catalyzed Cyclization | 2-Aminoaryl alcohols, ketones | Mild, one-pot procedure | mdpi.com |
| Electrophilic Cyclization | N-(2-alkynyl)anilines, electrophiles (e.g., ICl) | Synthesis of 3-haloquinolines | nih.gov |
Introduction of Acetyl and Carboxylic Acid Functionalities
Once the quinoline scaffold is in place, the next critical step is the introduction of the acetyl and carboxylic acid groups at the desired positions (C5 and C3, respectively) to form this compound.
Acylation Reactions for Acetyl Group Incorporation
The introduction of an acetyl group onto a quinoline ring is typically achieved through acylation reactions. One modern approach involves the electrochemical C–H acylation of quinolines. chemistryviews.org This method utilizes alcohols as the acyl source in the presence of an acid additive and a hydrogen atom transfer (HAT) catalyst. chemistryviews.org For instance, using ethanol (B145695) allows for the introduction of an acetyl group. chemistryviews.org This electrochemical strategy offers a novel way to functionalize the quinoline core. chemistryviews.org
Traditional Friedel-Crafts acylation can also be a viable method, although the regioselectivity can be a challenge depending on the existing substituents on the quinoline ring. The choice of Lewis acid and reaction conditions is crucial for directing the acylation to the desired position.
| Reaction Type | Reagents | Key Features | Reference |
| Electrochemical C-H Acylation | Quinoline, Ethanol, p-TsOH, NHPI, Electrolysis | Uses an alcohol as the acyl source under electrochemical conditions. | chemistryviews.org |
Carboxylation Reactions for Carboxylic Acid Group Introduction
Several methods exist for introducing a carboxylic acid group at the C3 position of the quinoline ring. The Pfitzinger reaction , a variation of the Friedländer synthesis, is a classic method for synthesizing quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound. pharmaguideline.comimist.ma While this typically yields a 4-carboxylic acid, modifications and alternative starting materials can potentially lead to other isomers.
A more direct approach to quinoline-3-carboxylic acids involves the synthesis from appropriately substituted precursors. For example, some synthetic routes build the quinoline ring with the carboxylic acid or an ester precursor already in place. nih.govnih.gov A Chinese patent describes a method for synthesizing substituted 3-quinoline carboxylic acids from functionalized quinolines through carbonylation followed by selective decarboxylation. google.com This process involves the palladium-catalyzed carbonylation of a dihaloquinoline to a diester, followed by hydrolysis and selective removal of one of the carboxylic acid groups. google.com
Derivatization from Precursors
An alternative and often more efficient strategy for the synthesis of this compound involves the use of a precursor that already contains one or both of the required functional groups, or functionalities that can be easily converted into them.
For instance, one could start with a quinoline derivative that already possesses a carboxylic acid at the C3 position and then introduce the acetyl group at the C5 position via a regioselective acylation reaction. Conversely, a 5-acetylquinoline could be carboxylated at the C3 position.
The synthesis of various quinoline-3-carboxylic acid derivatives has been reported, often starting from 7-substituted quinolin-2(1H)-one-3-carboxylic acids. nih.gov These can be converted to 2-chloroquinoline-3-carboxylic acids, which then serve as versatile intermediates for further functionalization. nih.gov While this specific example focuses on substitution at other positions, the principle of using a pre-functionalized quinoline core is a common and powerful synthetic strategy.
The synthesis of quinoline-2-carboxylate derivatives has also been explored, for example, through a one-pot reaction of β-nitroacrylates and 2-aminobenzaldehydes. researchgate.netnih.gov This highlights the development of synthetic routes that incorporate the carboxylate functionality during the ring-forming step.
| Starting Material | Transformation | Target | Reference |
| 7-Substituted quinolin-2(1H)-one-3-carboxylic acids | Chlorination and further substitution | Various quinoline-3-carboxylic acid derivatives | nih.gov |
| β-Nitroacrylates and 2-aminobenzaldehydes | One-pot aza-Michael-Henry domino process | Quinoline-2-carboxylates | researchgate.netnih.gov |
| 2,3-Dichloroquinoline (B1353807) | Palladium-catalyzed carbonylation, hydrolysis, selective decarboxylation | Quinoline-3-carboxylic acid | google.com |
Chemical Transformations of Quinoline-3-carboxylic Acid Intermediates
The chemical modification of pre-formed quinoline-3-carboxylic acid intermediates is a common strategy for the synthesis of diverse analogs. These transformations often target the carboxylic acid group or other positions on the quinoline ring, allowing for the introduction of various substituents.
One key intermediate, 2-chloroquinoline-3-carboxylic acid, can be obtained through the oxidation of 2-chloroquinoline-3-carbaldehydes with agents like silver nitrate (B79036) in an alkaline medium. tandfonline.com This intermediate serves as a versatile precursor for further modifications. For instance, the chlorine atom at the 2-position can be hydrolyzed to an oxo group by treatment with boiling acetic acid and water, yielding 2-oxo-1,2-dihydroquinoline-3-carboxylic acids. tandfonline.com Alternatively, the chlorine can be displaced by an amino group using aqueous ammonia (B1221849) at high temperatures, leading to the formation of 2-aminoquinoline-3-carboxylic acids. tandfonline.com
Another important transformation involves the reaction of 2-chloroquinoline-3-carboxylic acids with sodium azide (B81097) in dimethylformamide (DMF) to produce tetrazolo[1,5-a]quinoline-4-carboxylic acids. tandfonline.com Furthermore, the carboxylic acid group itself can be derivatized. For example, treatment of 7-substituted quinolin-2(1H)-one-3-carboxylic acids with phosphoryl chloride or thionyl chloride can yield the corresponding 7-substituted 2-chloroquinoline-3-carboxylic acids or 7-substituted 2-chloro-3-chlorocarbonylquinolines, respectively. nih.gov These activated acyl chlorides are then amenable to reactions with various nucleophiles. nih.gov
A novel method for synthesizing substituted 3-quinoline carboxylic acids involves the palladium-catalyzed carbonylation of 2,3-dichloroquinoline to form 2,3-quinolinedicarboxylic acid dimethyl ester. google.com This diester can then be hydrolyzed to the corresponding dicarboxylic acid, followed by selective decarboxylation at the 2-position under heating to yield quinoline-3-carboxylic acid. google.com
Synthesis of 2-chloro-3-acetylquinoline (B3389941) Derivatives as Building Blocks
2-Chloro-3-acetylquinoline derivatives are valuable building blocks in the synthesis of more complex quinoline-based compounds. A primary route to these intermediates involves the Vilsmeier-Haack reaction. allresearchjournal.comresearchgate.netorientjchem.org In this reaction, substituted acetanilides are treated with a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), to generate 2-chloro-3-formylquinolines. allresearchjournal.comorientjchem.orgnih.gov
The resulting 2-chloro-3-formylquinolines can then undergo various transformations. For instance, they can be condensed with acetone (B3395972) in the presence of sulfuric acid to form 4-(2-methoxy-quinolin-3-yl)-but-3-en-2-ones, which can be further cyclized to 2-acetylfuro[2,3-b]quinolines. ias.ac.in The formyl group can also be subjected to a Cannizzaro reaction, which under certain conditions can lead to a mixture of 2-methoxy-3-formylquinolines, 2-methoxyquinolin-3-yl-methanols, and 2-methoxyquinoline-3-carboxylic acids. ias.ac.in
Furthermore, 2-chloro-3-formylquinolines can react with various nucleophiles to introduce diversity at the 3-position. For example, condensation with p-hydroxyacetophenone, 2-acetyl pyridine (B92270), 2-acetyl furan, or 3-acetyl indole (B1671886) via Claisen-Schmidt condensation yields quinolinylchalcones. researchgate.net These chalcones can then be used to synthesize a variety of heterocyclic systems. researchgate.net
Catalytic Approaches in this compound Synthesis
Catalysis plays a crucial role in the efficient and selective synthesis of quinoline derivatives, including those related to this compound. Both homogeneous and heterogeneous catalysts are employed to facilitate key bond-forming reactions and improve reaction conditions.
Application of Heterogeneous and Homogeneous Catalysis
A variety of catalysts have been utilized in quinoline synthesis. researchgate.net Homogeneous catalysts, such as rhodium(II) complexes, have been used in the synthesis of quinoline-3-carboxylates from indoles and halodiazoacetates through a proposed cyclopropanation-ring expansion pathway. beilstein-journals.org Palladium catalysts are instrumental in carbonylation reactions, as seen in the synthesis of 2,3-quinolinedicarboxylic acid dimethyl ester from 2,3-dichloroquinoline. google.com Copper catalysts, including copper acetate (B1210297) and cuprous iodide, have been employed in oxidative cyclization and cross-dehydrogenative coupling reactions to form quinoline structures. mdpi.com
Heterogeneous catalysts offer advantages in terms of ease of separation and recyclability. For example, ZnO supported on carbon has been shown to be an effective catalyst for the Friedländer condensation, a classic method for quinoline synthesis. researchgate.net This catalytic system allows for the reaction to be carried out under solvent-free and mild conditions. researchgate.net
The Doebner reaction, a three-component reaction of anilines, aldehydes, and pyruvic acid to form quinoline-4-carboxylic acids, can be catalyzed by Lewis acids such as BF3·THF. nih.govacs.org This catalytic approach has been shown to be effective for both electron-donating and electron-withdrawing anilines. nih.gov
Green Chemistry Methodologies in Synthesis
Green chemistry principles are increasingly being applied to the synthesis of quinolines to reduce environmental impact. This includes the use of less toxic reagents, solvent-free reaction conditions, and catalytic methods that improve atom economy.
The use of heterogeneous catalysts, such as ZnO/carbon, in the Friedländer condensation allows for solvent-free conditions, minimizing waste. researchgate.net Similarly, the Doebner hydrogen-transfer reaction, which can be performed with a catalytic amount of a Lewis acid, offers a more environmentally friendly alternative to stoichiometric reagents. nih.govacs.org The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, also contributes to greener synthesis by reducing the need for intermediate purification and solvent usage. mdpi.com
The use of K2S2O8 as an oxidant in copper-catalyzed cross-dehydrogenative coupling reactions is another example of a greener approach, as it is a low-cost, low-toxicity reagent that does not produce harmful byproducts. mdpi.com
Reaction Mechanisms in Synthetic Pathways
Understanding the reaction mechanisms involved in the synthesis of this compound and its analogs is essential for optimizing reaction conditions and developing new synthetic routes. Nucleophilic acyl substitution is a fundamental process in the derivatization of the carboxylic acid group.
Nucleophilic Acyl Substitution Processes in Carboxylic Acid Derivatization
Nucleophilic acyl substitution is a key reaction for interconverting carboxylic acid derivatives. masterorganicchemistry.comlibretexts.orgyoutube.com The reaction proceeds through a tetrahedral intermediate formed by the attack of a nucleophile on the carbonyl carbon. masterorganicchemistry.comyoutube.com The subsequent collapse of this intermediate results in the expulsion of a leaving group and the formation of a new carbonyl compound. libretexts.orgyoutube.com
The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution depends on the nature of the leaving group. libretexts.org Acid chlorides and anhydrides are highly reactive, while esters and amides are less so. Carboxylic acids themselves are relatively unreactive due to the poor leaving group ability of the hydroxyl group. libretexts.org However, their reactivity can be enhanced by converting the hydroxyl group into a better leaving group, for example, by reaction with thionyl chloride to form an acid chloride. libretexts.org
In the context of quinoline-3-carboxylic acid synthesis, nucleophilic acyl substitution is frequently employed. For example, the conversion of a 2-chloro-3-chlorocarbonylquinoline with an amine proceeds via this mechanism to form an amide. nih.gov Similarly, the hydrolysis of an ester to a carboxylic acid, a common final step in many synthetic sequences, is a nucleophilic acyl substitution reaction, typically carried out under basic (saponification) or acidic conditions. masterorganicchemistry.commdpi.com
Condensation and Cyclodehydration Mechanisms
The construction of the quinoline ring system frequently involves the reaction of an aniline derivative with a carbonyl compound, leading to the formation of a new heterocyclic ring through a sequence of condensation and intramolecular cyclization with dehydration. Several classical methods, including the Combes, Doebner-Miller, and Friedländer syntheses, operate via these fundamental mechanisms.
The Combes quinoline synthesis provides a route to quinolines through the acid-catalyzed reaction of an aniline with a β-diketone. wikipedia.org The mechanism commences with the formation of a Schiff base from the aniline and one of the ketone carbonyls. Tautomerization to an enamine is followed by an acid-catalyzed electrophilic attack of the aniline ring onto the second carbonyl group, leading to cyclization. Subsequent dehydration yields the aromatic quinoline ring. wikipedia.org For the synthesis of a 5-acetyl-substituted quinoline, 3-aminoacetophenone would be a logical choice for the aniline component. The selection of the β-dicarbonyl compound is crucial for determining the substitution at positions 2 and 3 of the resulting quinoline.
Similarly, the Doebner-von Miller reaction offers another pathway to quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. wikipedia.org This reaction is typically catalyzed by strong acids and may involve an in situ formation of the unsaturated carbonyl from an aldol condensation. wikipedia.org The mechanism is thought to proceed through a Michael addition of the aniline to the α,β-unsaturated system, followed by cyclization and oxidation to furnish the quinoline product. nih.gov The use of an appropriately substituted aniline, such as 3-aminoacetophenone, would be the starting point for accessing 5-acetylquinolines via this method.
The Friedländer synthesis is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or an ester. researchgate.net This reaction can be catalyzed by either acids or bases. The initial step is an aldol-type condensation or the formation of a Schiff base, followed by cyclodehydration to form the quinoline ring. A plausible route to a precursor of this compound using this method would involve the reaction of a 2-amino-5-acetyl-substituted benzaldehyde (B42025) or benzophenone (B1666685) with a compound like diethyl malonate, which could then be further manipulated to yield the carboxylic acid functionality. mdpi.com
Table 1: Overview of Condensation and Cyclodehydration Reactions for Quinoline Synthesis
| Reaction Name | Aniline Component (Example for 5-Acetyl) | Carbonyl Component (Example) | Catalyst | Key Intermediates |
|---|---|---|---|---|
| Combes Synthesis | 3-Aminoacetophenone | Acetylacetone | H₂SO₄ | Schiff base, Enamine |
| Doebner-von Miller Reaction | 3-Aminoacetophenone | Acrolein | HCl, Lewis Acids | Michael adduct, Dihydroquinoline |
| Friedländer Synthesis | 2-Amino-5-acetylbenzaldehyde | Diethyl malonate | Base (e.g., piperidine) or Acid | Aldol adduct or Schiff base |
Oxidation Reactions in Quinoline Chemistry
The introduction of a carboxylic acid group at the 3-position of the quinoline ring can also be achieved through the oxidation of a suitable precursor group. This approach is particularly useful when the desired substitution pattern is more readily assembled without the carboxylic acid, which can then be generated in a later synthetic step.
A common strategy involves the oxidation of an alkyl group, most frequently a methyl group, at the target position. The selective oxidation of a methyl group on a quinoline ring to a carboxylic acid can be challenging due to the relative stability of the heterocyclic system. However, under specific conditions, this transformation can be achieved. For instance, the oxidation of 4-methylquinoline (B147181) to quinoline-4-carboxylic acid has been reported, suggesting that the methyl group can be a viable precursor to the carboxylic acid. pvamu.edu Theoretically, the oxidation would preferentially occur at the methyl group before attacking the benzene (B151609) or pyridine rings. pvamu.edu
Enzymatic oxidation presents a green and highly selective alternative for the functionalization of quinolines. rsc.org While microbial oxidation of quinoline itself often occurs at the C-2 position, the presence of substituents can direct the oxidation to other positions. For example, the catabolism of 2-methylquinoline (B7769805) by certain microorganisms proceeds via hydroxylation at the C-4 and then the C-3 positions. rsc.org This highlights the potential for biocatalytic methods to achieve site-selective oxidations on the quinoline core.
Chemical oxidizing agents can also be employed. The choice of reagent is critical to ensure the selective oxidation of the target group without affecting other sensitive functionalities, such as the acetyl group in the case of 5-acetylquinoline derivatives. The oxidation of a 2-methylquinoline to the corresponding carboxylic acid has been discussed, indicating that such transformations are feasible. youtube.com The reactivity of the methyl group is enhanced due to its position on the heterocyclic ring, making it susceptible to oxidation under controlled conditions.
Table 2: Potential Oxidation Strategies for the Synthesis of Quinoline-3-carboxylic Acids
| Precursor at C-3 | Oxidizing Agent/Method | Conditions | Comments |
|---|---|---|---|
| -CH₃ | KMnO₄ | Alkaline, heat | A common method for oxidizing alkyl side chains on aromatic rings. youtube.com |
| -CH₃ | Selenium Dioxide | Can be used for the oxidation of activated methyl groups. | |
| -CHO | Silver(I) oxide | Ammoniacal solution (Tollens' reagent) | A mild and selective method for the oxidation of aldehydes. |
| -CH₂OH | PCC, H₅IO₆ | Catalytic PCC, stoichiometric periodic acid | A method for the oxidation of primary alcohols to carboxylic acids. |
| C-H | Enzymatic (e.g., Quinoline 2-oxidoreductase) | Whole-cell or isolated enzyme | Offers high regioselectivity but depends on substrate specificity. rsc.org |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of 5-Acetylquinoline-3-carboxylic acid by mapping the chemical environments of its proton (¹H) and carbon (¹³C) nuclei.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is dictated by the presence of electronegative atoms and the aromatic system.
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. Consequently, it is expected to appear as a broad singlet at the far downfield region of the spectrum, typically between 10.0 and 13.0 ppm. libretexts.org This signal's broadness is a result of hydrogen bonding and chemical exchange. libretexts.org
Quinoline (B57606) Ring Protons (Ar-H): The protons on the quinoline ring system are found in the aromatic region, generally between 7.0 and 9.5 ppm. oregonstate.edu The exact positions depend on their location relative to the nitrogen atom and the acetyl and carboxylic acid substituents. Protons on the pyridine (B92270) part of the ring (H2, H4) are typically more deshielded and appear further downfield than those on the benzene (B151609) part (H6, H7, H8) due to the electronegativity of the nitrogen atom. For instance, in the related 3-quinolinecarboxylic acid, the H2 and H4 protons appear at approximately 9.40 ppm and 9.02 ppm, respectively.
Acetyl Group Protons (-COCH₃): The three equivalent protons of the methyl group in the acetyl function are expected to produce a sharp singlet. This signal would appear in the range of 2.0 to 3.0 ppm, a region characteristic of protons on a carbon adjacent to a carbonyl group. libretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid (-COOH ) | 10.0 - 13.0 | Broad Singlet |
| Quinoline H2/H4 | 8.5 - 9.5 | Doublet/Singlet |
| Quinoline H6/H7/H8 | 7.5 - 8.5 | Multiplet/Doublet |
| Acetyl (-COCH₃ ) | 2.0 - 3.0 | Singlet |
Carbon (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in this compound. The chemical shifts are spread over a much wider range than in ¹H NMR, allowing for clear resolution of all carbon signals.
Carbonyl Carbons (C=O): Two distinct signals are expected for the carbonyl carbons. The carbon of the acetyl group (C=O) is anticipated in the range of 195-215 ppm, typical for ketones. libretexts.org The carboxylic acid carbonyl carbon is expected to appear slightly more upfield, generally in the 165-185 ppm range. libretexts.orgoregonstate.edu
Quinoline Ring Carbons (Ar-C): The ten carbon atoms of the quinoline ring will resonate in the aromatic region, typically between 120 and 150 ppm. libretexts.org Carbons directly bonded to the nitrogen (C2, C8a) and those bearing substituents (C3, C5) will have their chemical shifts significantly influenced by these groups. Quaternary carbons (carbons without attached protons like C3, C4a, C5, and C8a) generally show weaker signals.
Acetyl Methyl Carbon (-COCH₃): The methyl carbon of the acetyl group is found in the aliphatic region of the spectrum, typically between 20 and 30 ppm. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Acetyl Carbonyl (C =O) | 195 - 215 |
| Carboxylic Acid Carbonyl (C =O) | 165 - 185 |
| Quinoline Ring Carbons | 120 - 150 |
| Acetyl Methyl Carbon (-COC H₃) | 20 - 30 |
Application in Enantiodifferentiation and Rotamer Studies
While this compound itself is not chiral, its derivatives or interactions with chiral environments can be studied using NMR.
Enantiodifferentiation: If the compound were derivatized to form enantiomers (e.g., through esterification with a chiral alcohol), NMR spectroscopy in the presence of a chiral solvating agent (CSA) could be used to distinguish between them. nih.gov CSAs, such as enantiopure diphenylprolinols or BINOL-based amino alcohols, form transient diastereomeric complexes with the enantiomers of the analyte. nih.govrsc.org These diastereomeric complexes are non-equivalent in the NMR experiment, leading to separate signals for the corresponding protons of each enantiomer, allowing for the determination of enantiomeric excess. nih.gov
Rotamer Studies: The acetyl group attached to the quinoline ring is subject to rotation around the C5-C(O) single bond. At sufficiently low temperatures, this rotation may become slow on the NMR timescale, leading to the observation of distinct sets of signals for the different rotational isomers (rotamers). This phenomenon, known as dynamic NMR, can provide valuable information about the energy barrier to rotation and the relative populations of the different conformers.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Vibrational Modes of Carboxylic Acid and Carbonyl Groups
The IR spectrum of this compound is dominated by the characteristic absorption bands of its carboxylic acid and ketone functional groups.
O-H Stretching: The O-H stretching vibration of the carboxylic acid group gives rise to a very broad and intense absorption band in the region of 2500-3300 cm⁻¹. This exceptional broadness is a hallmark of carboxylic acids and is due to the strong intermolecular hydrogen bonding that forms a dimeric structure.
C=O Stretching: Two distinct carbonyl stretching bands are expected.
The carboxylic acid C=O stretch typically appears as a strong, sharp band between 1690 cm⁻¹ and 1760 cm⁻¹. libretexts.org Its position can be influenced by the dimeric hydrogen bonding.
The acetyl (ketone) C=O stretch is also strong and is expected around 1680-1720 cm⁻¹. Conjugation with the aromatic quinoline ring may shift this absorption to a slightly lower wavenumber.
C-O Stretching: The stretching vibration of the C-O single bond in the carboxylic acid group results in a medium to strong intensity band in the 1210-1320 cm⁻¹ region. libretexts.org
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a highly effective and widely used theoretical approach for investigating the electronic structure, reactivity, and properties of molecular systems. nih.gov By calculating the electron density, DFT can accurately predict a molecule's characteristics, offering a balance between computational cost and accuracy. nih.govtrdizin.gov.tr For quinoline (B57606) derivatives, DFT is instrumental in understanding their stability, reactivity, and spectroscopic signatures. nih.gov
The electronic properties of a molecule are governed by the arrangement of its electrons in molecular orbitals. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical stability and reactivity. nih.gov
The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. nih.gov A large energy gap suggests high stability and low reactivity, characteristic of a "hard" molecule. Conversely, a small energy gap indicates that the molecule is more easily polarized and reactive, often referred to as a "soft" molecule, which facilitates intramolecular charge transfer. nih.gov
For quinoline derivatives, DFT calculations are routinely used to determine these parameters. For instance, studies on various quinoline-3-carbonitrile derivatives have shown how substituents can modulate the HOMO-LUMO gap. nih.gov In one such study, the calculated energy gap for a particularly active antibacterial derivative (QD4) was found to be 3.40 eV, suggesting a higher reactivity that may contribute to its biological function. nih.gov The distribution of electron density in these orbitals is also critical; for many quinoline derivatives, the HOMO is typically localized over the quinoline ring system, while the LUMO may be distributed across different parts of the molecule depending on the substituents. mdpi.comresearchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for Quinoline Derivatives (DFT Calculations) This table presents data for analogous compounds to illustrate typical values, as specific data for 5-Acetylquinoline-3-carboxylic acid was not available in the cited literature.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Quinoline-3-carbonitrile derivative (QD4) | - | - | 3.40 | nih.gov |
| Isoquinoline | -5.581 | 1.801 | 3.78 | researchgate.netfigshare.com |
| s-Triazine derivative with tetrazole and carborane | -8.68 | -3.51 | 5.17 | mdpi.com |
DFT calculations are a reliable method for predicting the spectroscopic properties of molecules. Theoretical vibrational (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) spectra can be computed and compared with experimental data to confirm molecular structures and assign spectral bands. nih.gov
For vibrational spectra, calculations using methods like B3LYP with a suitable basis set (e.g., 6–311++G(d,p)) can produce theoretical frequencies. nih.gov These calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental results. nih.gov In studies of quinoline derivatives, DFT has been used to assign characteristic vibrational bands, such as the –NH stretching vibrations (3209–3583 cm⁻¹) and carbonyl (C=O) group vibrations (1678–1710 cm⁻¹) in quinoline-amides. nih.gov
Similarly, DFT can predict ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS). researchgate.net This approach has been successfully applied to various quinoline structures, aiding in the assignment of complex spectra, including signals for protons on the quinoline ring and carbon signals for substituents. nih.govresearchgate.netmdpi.com For example, in a series of quinoline-amide derivatives, the amide carbon signal was predicted and observed in the 175–182 ppm range. nih.gov
Understanding the mechanism of chemical reactions, including transition states and intermediates, is fundamental to synthetic chemistry. DFT calculations are a powerful tool for mapping the energy profiles of proposed reaction pathways. researchgate.net By calculating the Gibbs free energy of reactants, transition states, and products, researchers can determine reaction barriers and thermodynamic stability, providing insights into reaction feasibility and selectivity. researchgate.netnih.gov
This approach has been used to study the synthesis of quinoline derivatives and their subsequent reactions. For example, DFT has been employed to investigate the mechanism of cyclization reactions to form the quinoline core and to rationalize the regioselectivity of functionalization reactions on the quinoline ring. nih.govresearchgate.netrsc.org In a study on the hydrodenitrogenation of quinoline, DFT calculations were used to explore the hydrogenation and ring-opening pathways on different catalyst surfaces, revealing how the catalyst's structure influences the reaction mechanism and product formation. nih.gov These computational studies can elucidate complex, multi-step reactions, guiding the development of more efficient and selective synthetic methods. researchgate.netnih.gov
Molecular Docking and Simulation Studies
Molecular docking and simulation are indispensable computational techniques in drug discovery and materials science. They are used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or DNA. These studies provide critical information about the binding affinity, orientation, and specific interactions that stabilize the ligand-receptor complex.
Molecular docking predicts the preferred binding mode of a ligand within the active site of a protein. This method is crucial for understanding the mechanism of action of potential drug candidates. Quinoline-3-carboxylic acid derivatives have been extensively studied as inhibitors of various enzymes, particularly kinases and DNA-interacting agents. mdpi.comnih.gov
Docking studies on quinoline-3-carboxamides, which are structurally related to quinoline-3-carboxylic acids, have shown that they can act as competitive inhibitors of ATP in the hinge region of kinases like Ataxia-Telangiectasia Mutated (ATM) kinase. mdpi.comresearchgate.net The quinoline nitrogen is often involved in crucial hydrogen bonding interactions with the protein's backbone. mdpi.comresearchgate.net Other common interactions include π-π stacking with aromatic residues (e.g., Tyrosine, Phenylalanine) and hydrophobic interactions. mdpi.comcambridgemedchemconsulting.com For example, in silico studies of quinoline derivatives targeting the SARS-CoV-2 main protease revealed hydrogen bonds with key residues like His41 and Glu166. nih.gov Similarly, docking of quinoline-3-carboxylic acid derivatives into the DNA minor groove has shown that the carboxylic acid group can act as a hydrogen bond donor/acceptor with nucleic acid base pairs. nih.gov
Table 2: Representative Molecular Docking Results for Quinoline Derivatives This table presents data for analogous compounds to illustrate typical findings, as specific data for this compound was not available in the cited literature.
| Ligand Class | Protein Target | Key Interacting Residues | Docking Score (Example) | Reference |
|---|---|---|---|---|
| Quinoline-3-carboxamides | ATM Kinase | Tyr, Asp | - | mdpi.com |
| Quinoline Derivatives | SARS-CoV-2 Mpro (6LU7) | His41, Glu166, Tyr54 | - | nih.gov |
| Quinoline Derivatives | HIV Reverse Transcriptase (4I2P) | - | -10.675 (Compound 4) | tubitak.gov.trnih.gov |
| Quinoline-3-carboxylic acid derivative | DNA Minor Groove | Adenine, Guanine bases | - | nih.gov |
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations provide insights into the conformational flexibility of both the ligand and the protein, as well as the stability of their interactions. mdpi.comnih.gov
A key metric in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time compared to a reference structure. A stable RMSD for the protein-ligand complex suggests that the binding pose predicted by docking is stable. mdpi.com Analysis of ligand RMSD can reveal conformational switching, where the molecule rotates around flexible bonds to adopt different low-energy conformations within the binding pocket. mdpi.com For instance, MD simulations of a quinoline-3-carboxamide (B1254982) inhibitor bound to ATM kinase showed periodic fluctuations in the ligand's RMSD, which was attributed to the rotation of an amide bond, indicating conformational flexibility during binding. mdpi.com Such analyses are critical for confirming the stability of key interactions and understanding how the ligand adapts its shape to fit the binding site, a crucial aspect of molecular recognition. mdpi.comnih.govresearchgate.net
In Silico Predictions for Molecular Properties
In silico, or computational, methods are pivotal in modern drug discovery and chemical research, offering rapid and cost-effective ways to predict the properties of molecules. For "this compound," these techniques provide valuable insights into its potential behavior in biological systems.
The pKa value, which indicates the strength of an acid, is a critical parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For quinoline-3-carboxylic acids, computational software can be used to predict pKa values, which in turn helps in understanding their ionization state at different physiological pH values. nih.gov The carboxylic acid group is acidic, while the quinoline nitrogen is basic. The ionization state of the molecule will, therefore, depend on the pH of the surrounding environment. In the acidic environment often found in tumor tissues, the carboxylic acid group is more likely to be in its unionized form, which can enhance its ability to cross cell membranes. researchgate.net This differential ionization is a key aspect explored in the design of selective anticancer agents. nih.gov
Studies on related compounds, such as pyridinium-tethered carboxylic acids, have demonstrated that the proximity of a cationic center can significantly increase the acidity of the carboxylic acid group. osti.gov This effect is mediated through the molecular chain and influences the vibrational frequencies of the C=O and O-H bonds. osti.gov Although "this compound" does not have a permanent cationic charge, the electron-withdrawing nature of the acetyl group and the quinoline ring system can influence the pKa of the carboxylic acid.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| pKa (acidic) | ~4-5 | Influences solubility and permeability. |
| pKa (basic) | ~5 | Affects ionization state in different cellular compartments. |
| LogP | Varies with pH | Indicates lipophilicity and membrane permeability. |
Note: The values in this table are estimates based on the general properties of quinoline carboxylic acids and may vary depending on the prediction software and methodology used.
Quantitative Estimation of Drug-Likeness (QED) is a metric used to assess how "drug-like" a molecule is based on a set of key physicochemical properties. nih.gov This desirability score, ranging from 0 to 1, provides a more nuanced evaluation than simple rule-based filters like Lipinski's Rule of Five. nih.gov The QED score is calculated from properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and others. nih.gov
Computational Contributions to Reaction Mechanism Elucidation
Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions. For the synthesis of quinoline derivatives, theoretical calculations can help elucidate the reaction pathway, identify transition states, and explain the observed regioselectivity. nih.gov For instance, in the synthesis of hexahydroquinoline derivatives, computational data has shown that the catalyst's carboxylic acid groups and central metal are crucial in activating the carbonyl group of the starting materials. nih.gov
While specific computational studies on the reaction mechanism for the synthesis of "this compound" were not found in the provided search results, the general principles of using computational models to study quinoline synthesis are well-established. nih.gov These studies often employ methods like Density Functional Theory (DFT) to model the reaction intermediates and transition states, providing insights that are complementary to experimental observations. nih.gov
Integration of Machine Learning in Chemical Research
Machine learning (ML) is increasingly being integrated into chemical research to accelerate the discovery and optimization of new molecules. mdpi.comresearchgate.netresearchgate.net In the context of quinoline derivatives, ML models have been developed for various applications.
One significant application is the prediction of the reactive sites for electrophilic aromatic substitution on the quinoline ring. researchgate.net Such models can accurately predict the outcome of reactions, aiding in the design of synthetic routes. researchgate.net ML has also been employed to design novel quinolinesulfonamide-triazole hybrids with anticancer activity. mdpi.com
Furthermore, machine learning models, such as the Nu-SVR method, have been used to predict the performance of pyridine-quinoline derivatives as corrosion inhibitors. aip.org These models can identify key molecular descriptors that correlate with inhibitory efficacy, providing valuable insights for the design of new and more effective inhibitors. aip.org While the direct application of machine learning to "this compound" is not detailed in the search results, the broader research on quinoline derivatives demonstrates the significant potential of these computational approaches. mdpi.comresearchgate.netaip.org
Coordination Chemistry and Metal Organic Frameworks
Ligand Properties of 5-Acetylquinoline-3-carboxylic Acid and its Derivatives
Quinoline-carboxylate ligands are versatile building blocks in the construction of coordination polymers due to their ability to adopt various coordination modes. The nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the carboxylate group can act as donor sites, leading to chelation with a single metal center or bridging between multiple metal ions. nih.gov
Common coordination modes observed for related quinoline-carboxylate ligands include:
Monodentate: Coordination through one of the carboxylate oxygen atoms.
Bidentate Chelation: Coordination of a metal ion by both the quinoline nitrogen and one carboxylate oxygen, forming a stable five- or six-membered ring.
Bidentate Bridging: The carboxylate group can bridge two metal centers in either a syn-syn, syn-anti, or anti-anti conformation. youtube.com
Tridentate Chelating/Bridging: In some instances, the ligand can coordinate to a metal center through the quinoline nitrogen and both carboxylate oxygens, or bridge multiple metal centers using all three donor sites.
The specific coordination mode adopted by this compound would depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating solvents or ligands.
The presence of functional groups on the quinoline ring system significantly influences the coordination behavior of the ligand. In this compound, the key functional groups are the acetyl group at the 5-position and the carboxylic acid at the 3-position.
Carboxylate Group: This is the primary coordination site. Its deprotonation to form a carboxylate anion enhances its ability to coordinate to metal cations. The position of the carboxylate group at the 3-position influences the bite angle and the geometry of the resulting metal complex.
Acetyl Group: The acetyl group at the 5-position is generally considered a weakly coordinating group. However, its carbonyl oxygen could potentially participate in coordination, especially with hard metal ions. More significantly, the acetyl group exerts an electronic effect on the quinoline ring. As an electron-withdrawing group, it can influence the basicity of the quinoline nitrogen, thereby affecting its coordination strength. The steric bulk of the acetyl group can also play a role in directing the self-assembly of the coordination polymer, potentially leading to the formation of specific framework topologies.
| Functional Group | Position | Potential Role in Coordination |
| Carboxylic Acid | 3 | Primary coordination site (O-donors) |
| Quinoline Nitrogen | 1 | Coordination site (N-donor) |
| Acetyl Group | 5 | Electronic modification, steric influence, potential weak O-donor |
Synthesis of Coordination Polymers and Metal Complexes
The synthesis of coordination polymers from quinoline-carboxylate ligands typically employs hydrothermal or solvothermal methods. libretexts.org These techniques are effective in promoting the crystallization of extended network structures.
Hydrothermal and solvothermal synthesis involve heating a mixture of the metal salt and the ligand in a sealed vessel, often in water or an organic solvent, at temperatures above the boiling point of the solvent. These conditions facilitate the deprotonation of the carboxylic acid and promote the formation of thermodynamically stable coordination polymer frameworks. The choice of solvent, temperature, pH, and the metal-to-ligand ratio are critical parameters that can be tuned to control the final product's structure and dimensionality.
For this compound, a typical synthesis would involve reacting it with a metal salt (e.g., nitrates, chlorides, or acetates of transition metals or lanthanides) in a suitable solvent under hydrothermal or solvothermal conditions.
The combination of the versatile coordination modes of the quinoline-carboxylate scaffold and the influence of the acetyl substituent can lead to the formation of coordination polymers with diverse dimensionalities, including 2D layered structures and 3D frameworks. nih.govlibretexts.org
2D Structures: Bridging of metal ions by the ligand in two directions can lead to the formation of two-dimensional sheets. These layers may then stack through weaker intermolecular interactions. nih.govlibretexts.org
3D Structures: If the ligand bridges metal centers in three dimensions, a three-dimensional metal-organic framework (MOF) can be formed. The porosity and topology of such a framework would be determined by the geometry of the metal coordination sphere and the connectivity of the ligand.
The final dimensionality is a result of the interplay between the coordination preferences of the metal ion and the geometric and electronic properties of the this compound ligand.
Supramolecular Assembly in Coordination Compounds
π-π Stacking: The aromatic quinoline rings are prone to π-π stacking interactions, which can help to organize the coordination polymer chains or layers into higher-dimensional structures. The presence of the acetyl group can influence the nature and geometry of these stacking interactions.
Hydrogen Bonding: If the coordination environment allows, the uncoordinated oxygen atom of the carboxylate group or the carbonyl oxygen of the acetyl group could act as hydrogen bond acceptors. Coordinated or lattice solvent molecules can also participate in extensive hydrogen-bonding networks, further stabilizing the crystal structure.
These directional, non-covalent forces, in concert with the strong metal-ligand bonds, dictate the final crystal packing and can influence the material's properties.
Hydrogen Bonding Networks in Crystal Architectures
No crystallographic data or studies on the hydrogen bonding networks specifically for this compound were found. In principle, the carboxylic acid group of the molecule is a strong hydrogen bond donor and acceptor, and the acetyl group and the quinoline nitrogen can also act as hydrogen bond acceptors. This suggests that the molecule has the potential to form extensive hydrogen-bonded networks in its solid state. However, without experimental crystal structure data, any description of its specific hydrogen bonding patterns would be purely speculative.
Catalytic Applications of Metal-Organic Frameworks (MOFs) and Coordination Complexes
There are no published reports on the use of this compound as a linker in the synthesis of Metal-Organic Frameworks (MOFs) or in the formation of coordination complexes for catalytic applications. Carboxylic acid-functionalized quinolines are a known class of ligands in coordination chemistry and can be used to construct MOFs. rsc.orgbldpharm.comgoogle.com These materials often exhibit interesting catalytic properties.
Lewis Acidity and Catalytic Activity in Organic Transformations
The potential Lewis acidity of metal complexes or MOFs derived from this compound has not been studied. Generally, coordination of the quinoline nitrogen and the carboxylic acid to a metal center can create a Lewis acidic site, which can be active in catalyzing various organic transformations. princeton.edu However, without any synthesized and tested complexes, no specific catalytic activities can be reported.
Recyclability and Efficiency of Catalytic Systems
As no catalytic systems based on this compound have been reported, there is no information available on their recyclability or efficiency. The recyclability of a catalyst is a critical factor for its practical application and is often a key feature of heterogeneous catalysts like MOFs. nih.gov
Crystal Engineering and Solid State Chemistry
Principles of Molecular Packing in Crystalline Systems
The spatial arrangement of molecules in a crystal lattice, known as molecular packing, is governed by the principle of close packing, which dictates that molecules arrange themselves to minimize void space. iucr.orgacs.org This arrangement is driven by a combination of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. journals.co.za The packing coefficient, which is the ratio of the molecular volume to the unit cell volume, typically ranges from 0.65 to 0.80 for organic compounds. journals.co.za
In the case of 5-acetylquinoline-3-carboxylic acid, the planar quinoline (B57606) ring system, the carboxylic acid group, and the acetyl group all influence its packing. The quinoline moiety provides a flat surface conducive to π-π stacking interactions, a common feature in the crystal structures of aromatic compounds. The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the acetyl group's carbonyl oxygen can also act as a hydrogen bond acceptor. The final crystal structure will be a balance of these competing interactions, aiming for the most thermodynamically stable arrangement. iucr.org The irregular shape of the molecule may lead to a limited number of possible space groups for crystallization. acs.org
Rational Design of Co-crystals and Solid Forms
Cocrystals are multi-component crystalline materials where an active pharmaceutical ingredient (API) and a coformer are present in a stoichiometric ratio within the same crystal lattice. nih.gov The design of cocrystals is a key strategy in crystal engineering to modify the physicochemical properties of a solid without altering its chemical structure. asiapharmaceutics.infochula.ac.th For this compound, cocrystallization could be employed to enhance properties like solubility, stability, and bioavailability. nih.govijlpr.com
Supramolecular synthons are robust and predictable patterns of intermolecular interactions. nih.gov Understanding these synthons is crucial for the rational design of cocrystals. nih.gov For this compound, several key synthons can be anticipated.
The carboxylic acid group can form a highly stable and common homodimeric synthon, characterized by a cyclic arrangement of two molecules connected by two O-H···O hydrogen bonds. mdpi.com However, in the presence of other strong hydrogen bond acceptors, such as the nitrogen atom of the quinoline ring, a competitive heterosynthon can form. nih.gov The acid-pyridine heterosynthon is a very robust interaction. nih.govacs.org Given that the quinoline nitrogen in this compound is a good hydrogen bond acceptor, the formation of a carboxylic acid-quinoline heterosynthon is highly probable in cocrystals with suitable coformers.
Additionally, the acetyl group's carbonyl oxygen can participate in weaker C-H···O hydrogen bonds, which can further stabilize the crystal packing. researchgate.net In cocrystals with coformers containing hydroxyl groups, O-H···O hydrogen bonds involving either the carboxylic acid or the acetyl group could also be formed. mdpi.com
Expected Supramolecular Synthons for this compound
| Synthon Type | Interacting Groups | Description |
|---|---|---|
| Homosynthon | Carboxylic acid - Carboxylic acid | Two molecules forming a cyclic dimer via O-H···O hydrogen bonds. |
| Heterosynthon | Carboxylic acid - Quinoline Nitrogen | The carboxylic acid proton donates to the quinoline nitrogen, forming a strong O-H···N bond. |
| Heterosynthon | Carboxylic acid - Acetyl Carbonyl | The carboxylic acid proton donates to the acetyl oxygen. |
The carboxylic acid moiety is one of the most utilized functional groups in cocrystal design due to its strong hydrogen bonding capabilities. researchgate.netnih.gov It can act as both a hydrogen bond donor (the hydroxyl proton) and an acceptor (the carbonyl oxygen). This dual nature allows for the formation of robust and predictable supramolecular synthons, particularly the acid-acid homodimer and the acid-pyridine heterosynthon. acs.orgnih.gov
Impact of Crystal Structure on Reactivity and Properties
Different crystalline forms of the same compound, known as polymorphs, can exhibit significantly different physicochemical properties, including melting point, solubility, dissolution rate, and stability. nih.govftloscience.compharmacores.comjocpr.com This is because the arrangement of molecules in the crystal lattice affects the strength of the intermolecular interactions that must be overcome during processes like melting or dissolution. nih.govmdpi.com
For this compound, the existence of different polymorphs or the formation of cocrystals could have a profound impact on its properties. A more stable crystalline form will generally have a higher melting point and lower solubility, while a less stable, metastable form will have a lower melting point and higher solubility. nih.govjocpr.com The ability to control the crystal form is therefore of critical importance in pharmaceutical development. nih.gov
The formation of cocrystals of this compound with pharmaceutically acceptable coformers could lead to improved solubility and dissolution rates, which are often key determinants of a drug's bioavailability. chula.ac.thresearchgate.net The choice of coformer is critical, as its own properties can influence the properties of the resulting cocrystal. nih.govnih.gov For example, using a highly soluble coformer can sometimes enhance the solubility of the cocrystal. nih.gov
Crystallization Techniques and Strategies
A variety of techniques are available for the preparation of cocrystals, which can be broadly categorized as solution-based and solid-state methods. nih.govrjpn.org
Solution-based methods include:
Slow Evaporation: Stoichiometric amounts of the API and coformer are dissolved in a common solvent, which is then allowed to evaporate slowly, leading to the formation of cocrystals. nih.gov The choice of solvent is crucial as it can influence which crystalline form is obtained. nih.gov
Reaction Cocrystallization: This method is suitable when the cocrystal components have different solubilities. A supersaturated solution is created by mixing non-stoichiometric amounts of the components, leading to the precipitation of the cocrystal. nih.gov
Slurry Conversion: The API is stirred in a solution in which the coformer is dissolved. Over time, the API can convert into the more stable cocrystal form. acs.org
Solid-state methods include:
Grinding: The API and coformer are ground together, either neat (dry grinding) or with the addition of a small amount of solvent (liquid-assisted grinding). acs.orgnih.gov Liquid-assisted grinding is often more efficient as the solvent can act as a catalyst for the phase transformation. acs.org
Hot-Melt Extrusion: The API and coformer are mixed and heated to a molten state and then cooled to form the cocrystal. This method is not suitable for heat-sensitive compounds. mdpi.com
For molecules that are difficult to crystallize or have poor physicochemical properties, cocrystallization offers a powerful strategy for improvement. asiapharmaceutics.inforesearchgate.net Many active pharmaceutical ingredients suffer from low aqueous solubility, which can limit their therapeutic efficacy. acs.org By forming cocrystals with highly soluble coformers, it is often possible to significantly enhance the solubility and dissolution rate of the API. chula.ac.thijlpr.com
In the case of this compound, if it were to exhibit poor solubility or be difficult to obtain in a stable crystalline form, cocrystallization would be a rational approach to address these challenges. The presence of the robust hydrogen-bonding carboxylic acid group makes it an excellent candidate for cocrystal formation with a wide range of pharmaceutically acceptable coformers. researchgate.netnih.gov
Advanced Characterization of Crystalline Solids
The comprehensive characterization of the crystalline forms of "this compound" is a critical aspect of its study within the fields of crystal engineering and solid-state chemistry. However, a thorough review of available scientific literature reveals a notable absence of specific research focused on the advanced solid-state characterization of this particular compound. There are no publicly accessible crystallographic data, such as single-crystal X-ray diffraction studies, nor are there published reports on its polymorphic forms, co-crystals, or detailed analyses using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), or Thermogravimetric Analysis (TGA).
While direct experimental data for "this compound" is not available, the principles of crystal engineering provide a framework for how such a characterization would be approached. The functional groups present in the molecule—a carboxylic acid, an acetyl group, and a quinoline ring system—offer potential sites for hydrogen bonding and other non-covalent interactions, which are fundamental to the formation of crystalline structures.
In a typical investigation, single-crystal X-ray diffraction would be the primary technique to determine the precise three-dimensional arrangement of the molecules in the crystal lattice. This would provide detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of the compound.
Following this, Powder X-ray Diffraction (PXRD) would be employed to analyze the bulk crystalline sample, which is essential for identifying different polymorphic forms or for confirming the formation of new crystalline phases, such as co-crystals. Each crystalline form would exhibit a unique PXRD pattern.
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be used to investigate the thermal behavior of the crystalline solid. DSC can detect phase transitions, such as melting and crystallization, and can help to identify and characterize polymorphs. TGA provides information about the thermal stability of the compound and can indicate the presence of solvates.
Although no specific co-crystallization studies have been reported for "this compound," the presence of a carboxylic acid group makes it a prime candidate for forming co-crystals with other molecules (coformers) that have complementary functional groups, such as pyridines or amides. The formation of co-crystals can significantly alter the physicochemical properties of a compound, including its solubility and stability. The characterization of such co-crystals would involve the aforementioned techniques to confirm their formation and to determine their structure and properties.
In the absence of specific research on "this compound," the scientific community awaits future studies that will undoubtedly shed light on its solid-state chemistry and unlock its full potential in various applications.
Exploration of Advanced Chemical Applications and Derivatives Research
Structural Modifications for Enhanced Activities
The chemical reactivity of the 5-acetyl and 3-carboxyl groups on the quinoline (B57606) ring allows for the synthesis of a diverse library of derivatives. Strategic modifications aim to enhance the parent molecule's interaction with biological targets, thereby augmenting its specific activities.
A significant area of research involves the synthesis of quinolinyl chalcones, which are recognized for their broad spectrum of biological properties. The synthesis typically employs the Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aromatic aldehyde. ipb.pt In this context, the methyl group of the 5-acetyl moiety on the quinoline core serves as the ketone component. The reaction involves the condensation of 5-acetylquinoline-3-carboxylic acid (or its corresponding ester for better solubility and reactivity) with various substituted aromatic aldehydes. scispace.comnih.gov This reaction results in the formation of a,β-unsaturated ketone systems, known as chalcones, which bridge the quinoline scaffold to another aromatic ring. ipb.pt The substitution pattern on the aromatic aldehyde can be systematically varied to modulate the electronic and steric properties of the resulting chalcone (B49325), which in turn can influence its biological efficacy.
The general scheme for this synthesis is as follows:
Interactive Data Table 1: Synthesis of Quinolinyl Chalcones via Claisen-Schmidt Condensation
| Quinoline Reactant | Aromatic Aldehyde (Ar-CHO) | Resulting Chalcone Derivative |
|---|---|---|
| This compound | Benzaldehyde (B42025) | 5-(3-phenyl-1-oxoprop-2-en-1-yl)quinoline-3-carboxylic acid |
| This compound | 4-Chlorobenzaldehyde | 5-[3-(4-chlorophenyl)-1-oxoprop-2-en-1-yl]quinoline-3-carboxylic acid |
| This compound | 4-Methoxybenzaldehyde | 5-[3-(4-methoxyphenyl)-1-oxoprop-2-en-1-yl]quinoline-3-carboxylic acid |
The acetyl group on the this compound scaffold is a key precursor for the construction of appended heterocyclic rings, such as pyrazole (B372694). The synthesis of a pyrazole ring typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov To create a pyrazole-appended quinoline, the 5-acetyl group can be first converted into a 1,3-diketone. This can be achieved through a condensation reaction with an appropriate ester, such as diethyl oxalate, in the presence of a base. The resulting intermediate, a β-dicarbonyl derivative of the quinoline, can then undergo cyclocondensation with hydrazine hydrate. This reaction proceeds to form a stable five-membered pyrazole ring attached to the C-5 position of the quinoline core. researchgate.netgoogle.com This synthetic strategy allows for the fusion of the quinoline and pyrazole pharmacophores, creating hybrid molecules with potentially novel biological activities. nih.gov
Arylidine Derivatives: The term arylidine derivative, in this context, refers to the product of condensation between the active methyl group of the 5-acetyl moiety and an aromatic aldehyde. researchgate.net This reaction, as detailed in the synthesis of quinolinyl chalcones (Section 7.1.1), is a Knoevenagel-type condensation where the acetyl group provides the acidic α-protons necessary for the reaction with an aldehyde under basic conditions. The resulting products are essentially 5-arylidine-substituted quinolines, which are a class of chalcones.
Alpha-Aminophosphonates: The 5-acetyl group also serves as a carbonyl source for the synthesis of α-aminophosphonates. These compounds are phosphorus analogues of α-amino acids and are known for a wide range of pharmacological activities. mdpi.com The most common method for their synthesis is the Kabachnik-Fields reaction, a one-pot, three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite. psu.edunih.gov In this synthesis, this compound acts as the ketone component. It is reacted with a selected primary or secondary amine and a hydrophosphoryl compound like diethyl phosphite. This multicomponent reaction offers a highly efficient and atom-economical route to novel α-aminophosphonate derivatives of the quinoline scaffold. psu.edu
Interactive Data Table 2: Kabachnik-Fields Synthesis of α-Aminophosphonates
| Ketone Component | Amine (R-NH₂) | Phosphite Source | Product (α-Aminophosphonate Derivative) |
|---|---|---|---|
| This compound | Aniline (B41778) | Diethyl phosphite | Diethyl [(anilino)(1-(3-carboxyquinolin-5-yl))ethyl]phosphonate |
| This compound | Benzylamine | Diethyl phosphite | Diethyl [(benzylamino)(1-(3-carboxyquinolin-5-yl))ethyl]phosphonate |
Investigation of Enzyme Inhibition Mechanisms
Derivatives of this compound have been investigated as potential inhibitors of enzymes that play crucial roles in cell proliferation and survival, making them attractive targets for therapeutic development.
While the broader class of quinoline-based compounds has been extensively studied for topoisomerase inhibition, specific research detailing derivatives of this compound as topoisomerase inhibitors is not available in the provided search results.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently overactivated in human cancers, making its components, particularly the PI3Kα isoform, prime targets for anticancer drug development. nih.gov Research has demonstrated that hybrid molecules combining quinoline and chalcone scaffolds can act as potent inhibitors of PI3K enzymes. nih.gov Given that quinolinyl chalcones can be readily synthesized from this compound (see Section 7.1.1), these derivatives represent a promising class of potential PI3Kα inhibitors.
Interactive Data Table 3: Reported PI3K Inhibitory Activity of Representative Quinoline-Chalcone Hybrids
| Compound ID | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 9i | PI3K-α | 134 | nih.gov |
| 9i | PI3K-β | 473 | nih.gov |
| 9i | PI3K-δ | 108 | nih.gov |
| 9i | PI3K-γ | 52 | nih.gov |
| 9j | PI3K-α | 201 | nih.gov |
| 9j | PI3K-γ | 95 | nih.gov |
Protein Kinase CK2 Inhibitors
Derivatives of quinoline-3-carboxylic acid have been a subject of significant research as inhibitors of protein kinase CK2, a ubiquitous and constitutively active Ser/Thr protein kinase implicated in various diseases, including cancer. nih.govresearchgate.netnih.gov CK2's involvement in cell growth, proliferation, and apoptosis makes it a prime target for therapeutic intervention. researchgate.net
In one study, forty-three new derivatives of 3-quinoline carboxylic acid were synthesized and studied as potential CK2 inhibitors. nih.govresearchgate.net From this group, twenty-two compounds were identified that inhibited CK2 with IC₅₀ values ranging from 0.65 to 18.2 μM. nih.govresearchgate.net The most potent inhibitors discovered in this research were derivatives of tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid. nih.govresearchgate.net The binding affinity of these inhibitors is often attributed to the formation of an ionic bridge with Lys68 and both hydrophobic interactions and hydrogen bonding within the ATP-binding site of the kinase. mdpi.com The development of these inhibitors often leverages the quinoline-3-carboxylic acid scaffold as a starting point for creating potent and selective ATP-competitive inhibitors. nih.govmdpi.com
| Compound Class | Number of Compounds Synthesized | Number of Active Compounds | IC₅₀ Range (μM) |
| 3-Quinoline Carboxylic Acid Derivatives | 43 | 22 | 0.65 - 18.2 |
This table summarizes the findings from a study on 3-quinoline carboxylic acid derivatives as CK2 inhibitors. nih.govresearchgate.net
Research into Antimicrobial Properties
The quinoline nucleus is a well-established pharmacophore in the design of broad-spectrum antibacterial agents. lookchem.com Research into quinoline-3-carboxylic acid derivatives continues to yield compounds with significant antimicrobial potential. nih.govnih.gov
Derivatives of quinoline-3-carboxylic acid have been evaluated in vitro against a variety of microbial strains. For instance, 2-chloroquinoline-3-carboxylic acid demonstrated activity against the Gram-positive bacterium Staphylococcus aureus and the fungus Candida albicans. lookchem.com In a broader context, isoquinoline-3-carboxylic acid (IQ3CA), a structural isomer, showed significant activity against several plant pathogenic bacteria, including Ralstonia solanacearum, Acidovorax citrulli, and Xanthomonas oryzae, with EC₅₀ values between 8.38 and 17.35 μg/mL. researchgate.net While not all quinoline derivatives are active against all microbes, certain substitutions have yielded potent effects. For example, some quinolinequinones, which share the core quinoline structure, exhibited strong inhibitory action against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values as low as 1.22 µg/mL. semanticscholar.org Other studies have shown that certain 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids possess in vitro activity against Gram-negative microorganisms and Staphylococcus aureus. nih.gov
| Compound/Class | Target Microbe(s) | Observed Activity (MIC/EC₅₀) |
| 2-Chloroquinoline-3-carboxylic acid | Staphylococcus aureus, Candida albicans | Active (MIC not specified) lookchem.com |
| Isoquinoline-3-carboxylic acid (IQ3CA) | Ralstonia solanacearum, Acidovorax citrulli, et al. | EC₅₀: 8.38 - 17.35 μg/mL researchgate.net |
| Quinolinequinones (QQ1, QQ5, QQ6) | Staphylococcus aureus | MIC: 1.22 µg/mL semanticscholar.org |
| 2-(1,3-thiazol-2-yl)aminoquinoline-3-carboxylic acid | Bacteria | Potent antibacterial activity lookchem.com |
This table presents a selection of antimicrobial activity data for quinoline-3-carboxylic acid derivatives and related compounds.
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of quinoline derivatives. lookchem.comnih.gov A key finding across multiple studies is the essential role of a free carboxylic group at the C3-position of the quinoline nucleus for antibacterial activity. lookchem.com The nature and spatial arrangement of other peripheral substituents also significantly influence efficacy. lookchem.com
For example, converting the 3-carboxylic acid group into a carboxamide was found to impart distinct activity against Candida albicans. lookchem.com Further modifications, such as embedding the carbonyl of the carboxylic or carboxamide function into a fused pyrimidine (B1678525) ring, have been shown to enhance antifungal activity over antibacterial effects. lookchem.com SAR studies on 8-substituted quinoline-3-carboxylic acids revealed that the substituent at the C8 position greatly influenced activity, with the order of potency being F > Cl > H. nih.gov These studies guide the rational design of new quinoline-based antimicrobial agents with improved efficacy and spectrum. mdpi.com
Research into Antiproliferative Properties
The quinoline scaffold is a prominent feature in many compounds designed for anticancer applications. nih.govresearchgate.net Derivatives of quinoline-3-carboxylic acid, in particular, have been investigated for their ability to inhibit the proliferation of cancer cells. nih.govnih.gov
Numerous in vitro studies have demonstrated the antiproliferative potential of quinoline-3-carboxylic acid derivatives. Synthesized 2,4-disubstituted quinoline-3-carboxylic acids showed micromolar inhibition against MCF-7 (breast) and K562 (leukemia) cancer cell lines. nih.goveurekaselect.com Specifically, quinoline-3-carboxylic acid was among a group of derivatives that possessed the most remarkable growth inhibition capacities against the mammary MCF7 cell line. nih.gov
SAR studies indicate that the substituents on the quinoline ring are critical for activity. For instance, analogues containing an 8-carboxylic acid group were found to induce antiproliferative activity. nih.gov In one study, the introduction of a dimethoxy phenyl group at the 2-position of a 4-carboxy quinoline resulted in significant activity. researchgate.net The hydrolysis of parent ester compounds to their corresponding carboxylic acids has been shown to result in higher selectivity and potency against cancer cells. nih.goveurekaselect.com This suggests that the carboxylic acid moiety is a key pharmacophoric feature for the antiproliferative effects of this class of compounds.
| Compound Class | Cancer Cell Line(s) | Key Findings |
| 2,4-Disubstituted quinoline-3-carboxylic acids | MCF-7, K562 | Micromolar inhibition; high selectivity. nih.goveurekaselect.com |
| Quinoline-3-carboxylic acid | MCF7 | Remarkable growth inhibition capacity. nih.gov |
| Quinoline-8-carboxylic acid analogues | P388 (leukemia) | Induced antiproliferative activity. nih.gov |
This table highlights findings from in vitro antiproliferative screening of quinoline-3-carboxylic acid derivatives.
A significant challenge in cancer therapy is achieving selectivity for cancer cells over non-cancerous cells. A key strategy explored for quinoline-3-carboxylic acid derivatives involves modulating the compound's pKa value to exploit the acidic tumor microenvironment. nih.goveurekaselect.com
One successful approach involved the designed hydrolysis of an ester group to the corresponding carboxylic acid. nih.goveurekaselect.com This chemical modification changes the physiological properties of the molecule. The resulting carboxylic acid is more likely to exist in its unionized, nonpolar form within the relatively acidic environment of cancer tissue. This enhanced absorption leads to a higher concentration of the drug in cancer cells and minimal distribution in non-cancerous cells, thereby increasing selectivity and potency. nih.goveurekaselect.com This strategy was validated through in vitro studies comparing the ester parent compounds with their carboxylic acid derivatives, with the latter showing significantly higher selectivity for cancer cell lines (MCF-7 and K562) versus non-cancerous cell lines (HEK293). nih.goveurekaselect.com
Q & A
Basic Research Questions
Q. What safety protocols should be prioritized when handling 5-acetylquinoline-3-carboxylic acid in laboratory settings?
- Methodological Guidance :
- Use chemical-resistant gloves (e.g., nitrile) and inspect them for integrity before use. Employ full-body protective suits and flame-retardant antistatic clothing to minimize skin exposure .
- Ensure local exhaust ventilation and proximity to emergency eyewash stations/safety showers. Avoid ignition sources and electrostatic buildup during handling .
- For spills, sweep or vacuum material into sealed containers; avoid environmental release due to unknown ecotoxicity .
Q. How can researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound?
- Methodological Guidance :
- Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate decomposition temperatures and thermal stability .
- Determine solubility empirically using incremental solvent addition under controlled conditions (e.g., polar vs. nonpolar solvents). Document pH-dependent solubility for buffer compatibility in biological assays.
Q. What synthetic routes are reported for quinoline-3-carboxylic acid derivatives, and how can they inform the synthesis of this compound?
- Methodological Guidance :
- Review Hell-Volhard-Zelinsky reactions for acetyl group introduction to carboxylic acid frameworks .
- Adapt protocols from structurally analogous compounds, such as ethyl 2-aminoquinoline-3-carboxylate derivatives, by substituting acetylating agents (e.g., acetic anhydride) .
Advanced Research Questions
Q. How can the stability of this compound be evaluated under varying experimental conditions?
- Methodological Guidance :
- Conduct accelerated stability studies using HPLC or NMR to monitor degradation products under stress conditions (e.g., heat, light, humidity) .
- Assess compatibility with common reagents (e.g., oxidizing agents) to identify incompatible materials, as no data exists in SDS .
Q. What strategies are recommended to resolve contradictions in reported pharmacological activities of quinoline-3-carboxylic acid derivatives?
- Methodological Guidance :
- Perform dose-response assays and time-series analyses to differentiate short-term efficacy vs. long-term toxicity, as seen in studies on related compounds .
- Use structural-activity relationship (SAR) models to compare acetylated vs. non-acetylated derivatives, leveraging crystallographic data from analogs like 2-chloroquinoline-3-carboxylic acid .
Q. How should researchers assess the ecological risks of this compound given limited ecotoxicity data?
- Methodological Guidance :
- Employ in silico tools (e.g., QSAR models) to predict bioaccumulation potential and toxicity.
- Conduct acute toxicity assays using model organisms (e.g., Daphnia magna) under OECD guidelines, as environmental release is prohibited without empirical data .
Q. What analytical techniques are critical for characterizing impurities or byproducts in synthesized this compound?
- Methodological Guidance :
- Use LC-MS/MS to detect trace impurities, especially nitrogen oxides or acetylated byproducts formed under oxidative conditions .
- Pair X-ray crystallography with spectroscopic methods (FTIR, UV-Vis) to confirm structural integrity and identify stereochemical variations .
Data Presentation Guidelines
-
Table 1 : Summary of Key Safety and Handling Parameters
-
Figure 1 : Proposed Workflow for Stability Testing
(Include steps: sample preparation → stress conditions → HPLC analysis → degradation profiling)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
